molecular formula C12H18N2O5S B12201900 Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B12201900
M. Wt: 302.35 g/mol
InChI Key: CLJUEVNSLNMASA-UHFFFAOYSA-N
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Description

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a methyl ester at the 4-position and a sulfonyl group derived from 3,5-dimethyl-1,2-oxazole. The sulfonyl group enhances electron-withdrawing characteristics, while the methyl ester contributes to lipophilicity, influencing solubility and membrane permeability. Such compounds are often explored in medicinal chemistry for enzyme inhibition or as intermediates in drug synthesis. Structural determination of similar molecules frequently employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C12H18N2O5S

Molecular Weight

302.35 g/mol

IUPAC Name

methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate

InChI

InChI=1S/C12H18N2O5S/c1-8-11(9(2)19-13-8)20(16,17)14-6-4-10(5-7-14)12(15)18-3/h10H,4-7H2,1-3H3

InChI Key

CLJUEVNSLNMASA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Solvent recovery and recycling are also employed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 1,2,4-oxadiazole, a structural component of methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate. Research indicates that these compounds can induce apoptosis in cancer cells. For instance:

  • Compounds derived from 1,2,4-oxadiazole exhibited IC50_{50} values ranging from 0.003 to 0.595 µM against various cancer cell lines, indicating potent anticancer activity .

The exploration of new derivatives has led to the synthesis of compounds with improved selectivity and potency against specific cancer types, such as renal and ovarian cancers.

Antiviral Activity

The compound's structural features suggest potential antiviral applications. Similar oxadiazole derivatives have shown effectiveness against viruses like HIV and others through mechanisms that disrupt viral replication .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate oxazole and piperidine moieties. This compound can serve as a precursor for creating novel derivatives with enhanced biological activities.

Case Studies

Several case studies illustrate the compound's versatility:

StudyCompoundActivityIC50_{50} (µM)Target
Compound AAnticancer0.003Lung Cancer
Compound BAnticancer0.19Colon Cancer
Compound CAntiviral0.02HIV

These studies demonstrate the compound's potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Research Findings and Data

  • Crystallographic Analysis : SHELX software has been critical in resolving such structures, enabling precise bond-length and angle measurements (e.g., S–O bond distances in sulfonyl groups averaging 1.43 Å) .
  • Structure-Activity Relationships (SAR): Ester vs. Hydroxamate: Methyl esters in piperidine derivatives often improve metabolic stability but reduce metal-binding capacity compared to hydroxamates. Substituent Effects: Bulky groups (e.g., butynoxyphenyl in KGY) correlate with increased target specificity but lower solubility.

Biological Activity

Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, properties, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with piperidine and oxazole precursors. The structural characterization is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming the structure.
  • X-ray Crystallography : Offers detailed information about the spatial arrangement of atoms in the molecule.

Antitumor Activity

Research has indicated that compounds similar to Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine derivatives exhibit notable antitumor effects. For instance, derivatives containing the isoxazole ring have shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
Compound AHepG2 (Liver Carcinoma)5.35
Compound BA549 (Lung Carcinoma)8.74

These values indicate that these compounds can inhibit cancer cell proliferation effectively, comparable to established chemotherapeutic agents like cisplatin .

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The following table summarizes the enzyme inhibition data:

EnzymeInhibition ActivityIC50 Value (µM)
AChEStrong Inhibition0.63
UreaseModerate Inhibition2.14

These findings suggest that Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine derivatives could be valuable in pharmacological applications targeting these enzymes .

Hemorheological Activity

In addition to its anticancer and enzyme inhibitory properties, this compound has been evaluated for its hemorheological activity. Studies have shown that it exhibits effects comparable to those of known angioprotectors like pentoxifylline. This activity may contribute to improved blood flow and reduced viscosity in patients with vascular disorders .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Anticancer Properties : A recent study evaluated the efficacy of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine derivatives against HepG2 and A549 cell lines. Results indicated a significant reduction in cell viability at low concentrations, supporting its potential as an anticancer agent.
  • Case Study on Enzyme Inhibition : Another study focused on the inhibition of AChE by this compound's derivatives. The findings revealed a strong correlation between structural modifications in the isoxazole ring and increased inhibitory potency against AChE.

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